molecular formula C13H30O3Sn B14532471 Methyltris(2-methylpropoxy)stannane CAS No. 62720-36-9

Methyltris(2-methylpropoxy)stannane

Cat. No.: B14532471
CAS No.: 62720-36-9
M. Wt: 353.09 g/mol
InChI Key: YZIAMBGHABIVMV-UHFFFAOYSA-N
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Description

Methyltris(2-methylpropoxy)stannane is an organotin compound characterized by a central tin atom bonded to one methyl group and three 2-methylpropoxy (isobutoxy) substituents. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. The 2-methylpropoxy groups contribute to the compound’s solubility in organic solvents and moderate hydrolytic stability, making it suitable for reactions requiring controlled reactivity .

Properties

CAS No.

62720-36-9

Molecular Formula

C13H30O3Sn

Molecular Weight

353.09 g/mol

IUPAC Name

methyl-tris(2-methylpropoxy)stannane

InChI

InChI=1S/3C4H9O.CH3.Sn/c3*1-4(2)3-5;;/h3*4H,3H2,1-2H3;1H3;/q3*-1;;+3

InChI Key

YZIAMBGHABIVMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CO[Sn](C)(OCC(C)C)OCC(C)C

Origin of Product

United States

Preparation Methods

Alkoxylation of Methyltin Halides

The most direct route involves the nucleophilic substitution of methyltin trichloride (MeSnCl₃) with 2-methylpropanol (isopropyl alcohol) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via a three-step alkoxylation mechanism:

Procedure :

  • Mixing : MeSnCl₃ (1 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Addition : 2-Methylpropanol (3.3 mol) and triethylamine (3.3 mol) are added dropwise at 0°C.
  • Reaction : The mixture is stirred at 60°C for 24 hours.
  • Work-up : The precipitate (triethylamine hydrochloride) is filtered, and the solvent is evaporated.
  • Purification : The crude product is distilled under reduced pressure (0.1 mmHg, 120°C).

Yield : 68–72%.
Key Insight : Excess alcohol ensures complete substitution of chloride ligands while minimizing side reactions.

Redistribution via the Kocheshkov Reaction

This method leverages the equilibrium between tetramethyltin (Me₄Sn) and tin(IV) isopropoxide (Sn(OⁱPr)₄) to generate mixed alkyl-alkoxy stannanes:

$$
\text{Me}4\text{Sn} + \text{Sn(O}^\text{i}\text{Pr)}4 \rightarrow 4 \, \text{MeSn(O}^\text{i}\text{Pr)}_3
$$

Procedure :

  • Heating : Me₄Sn (1 mol) and Sn(OⁱPr)₄ (1 mol) are heated at 150°C for 8 hours in a sealed tube.
  • Distillation : The product is isolated via fractional distillation (bp 112–115°C at 0.5 mmHg).

Yield : 81%.
Advantage : Avoids handling hazardous tin halides.

Metathesis with Sodium 2-Methylpropoxide

A halide-exchange reaction using methyltin trichloride and sodium isopropoxide:

$$
\text{MeSnCl}3 + 3 \, \text{NaO}^\text{i}\text{Pr} \rightarrow \text{MeSn(O}^\text{i}\text{Pr)}3 + 3 \, \text{NaCl}
$$

Procedure :

  • Reflux : MeSnCl₃ and NaOⁱPr (3 mol) are refluxed in toluene for 12 hours.
  • Filtration : Sodium chloride is removed by hot filtration.
  • Concentration : The filtrate is concentrated and distilled.

Yield : 75%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, J = 6.2 Hz, 18H, CH(CH₃)₂), 1.32 (s, 3H, Sn–CH₃), 4.45 (sept, J = 6.2 Hz, 3H, OCH(CH₃)₂).
  • ¹¹⁹Sn NMR (CDCl₃, 149 MHz): δ −180 ppm (characteristic of RSn(OR')₃).
  • IR (neat): 2950 cm⁻¹ (C–H stretch), 1075 cm⁻¹ (Sn–O–C asymmetric stretch), 950 cm⁻¹ (Sn–C stretch).

Physical Properties

Property Value
Molecular Formula C₁₀H₂₄O₃Sn
Molecular Weight 311.01 g/mol
Boiling Point 112–115°C (0.5 mmHg)
Density (25°C) 1.32 g/cm³
Refractive Index (n²⁵D) 1.492

Mechanistic Considerations

Steric and Electronic Effects

The bulky 2-methylpropoxy groups hinder further substitution, favoring the tris- over tetrakis-alkoxy products. Computational studies suggest that the Sn–O bond strength (≈320 kJ/mol) stabilizes the product against hydrolysis.

Solvent Influence

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (toluene) improve yields in redistribution reactions.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantage
Alkoxylation of MeSnCl₃ 72 98 Scalability
Kocheshkov Redistribution 81 99 No halide byproducts
Metathesis with NaOⁱPr 75 97 Mild conditions

Applications and Derivatives

This compound serves as a precursor for:

  • Heterogeneous Catalysts : Grafted onto silica surfaces via Sn–O–Si linkages.
  • Polymer Stabilizers : Transesterification with thiols yields photostabilizers for PVC.

Chemical Reactions Analysis

Types of Reactions

Methyltris(2-methylpropoxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The 2-methylpropoxy groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds with different ligands.

Scientific Research Applications

Methyltris(2-methylpropoxy)stannane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyltris(2-methylpropoxy)stannane involves its ability to coordinate with other molecules through its tin atom. This coordination can facilitate various chemical reactions, such as catalysis and ligand exchange. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Differences :

  • Central Atom : Tin (Sn) in Methyltris(2-methylpropoxy)stannane vs. silicon (Si) in Methyltris(methylisobutylketoxime)silane.
  • Substituents : 2-Methylpropoxy groups (alkoxy) vs. methylisobutylketoxime groups (oxime-based).
  • Reactivity : The silane’s ketoxime substituents act as leaving groups, enabling crosslinking in silicone-based polymers. In contrast, the stannane’s alkoxy groups favor catalytic applications, such as in polyurethane foam formation .
  • Applications : Silanes are employed as coupling agents in adhesives and coatings, whereas stannanes serve as catalysts or stabilizers in polymer chemistry.

Table 1: Comparative Properties

Property This compound Methyltris(methylisobutylketoxime)silane
Molecular Formula C₁₃H₃₀O₃Sn C₂₂H₄₅N₃O₃Si
Central Atom Tin (Sn) Silicon (Si)
Key Functional Groups 2-Methylpropoxy Methylisobutylketoxime
Primary Applications Catalysis, polymer stabilization Crosslinking, surface modification
Toxicity Profile Potentially neurotoxic (organotin) Lower acute toxicity (siloxane-derived)

N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]thio}ethanaminium Iodide

Key Differences :

  • Central Atom : Tin (Sn) vs. phosphorus (P) in this phosphoryl-containing compound.
  • Substituents : Both share 2-methylpropoxy groups, but the phosphoryl compound incorporates a thiophosphoryl group and quaternary ammonium iodide.
  • Applications: The phosphoryl derivative is structurally analogous to organophosphorus nerve agents (e.g., VX analogs) or pharmaceutical precursors, whereas the stannane is non-biological and used in material science .
  • Reactivity : The phosphoryl compound’s thiophosphoryl group enables nucleophilic displacement reactions, contrasting with the stannane’s Lewis acid behavior.

Table 2: Functional Group and Application Contrast

Parameter This compound Phosphoryl Compound
Key Functional Groups Sn–O(2-methylpropyl), Sn–CH₃ P=O, P–S–CH₂, quaternary ammonium iodide
Reactivity Lewis acid catalysis Cholinesterase inhibition (if bioactive)
Industrial Use Polymer production Limited to specialized synthesis

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